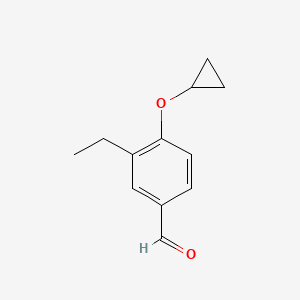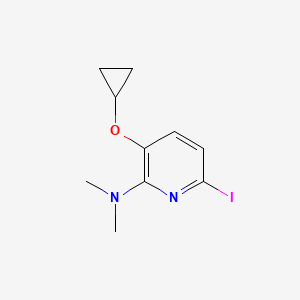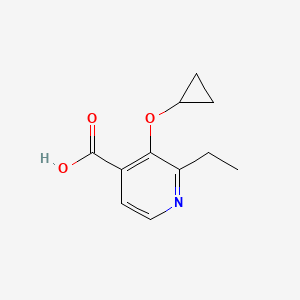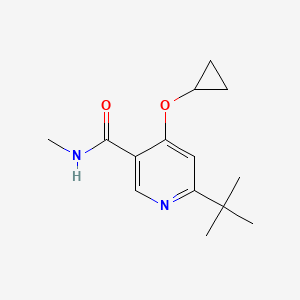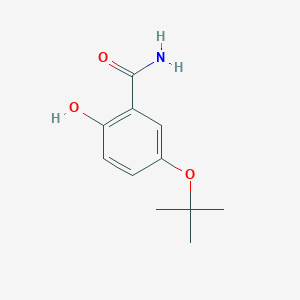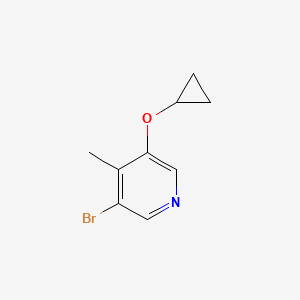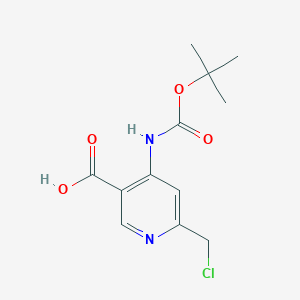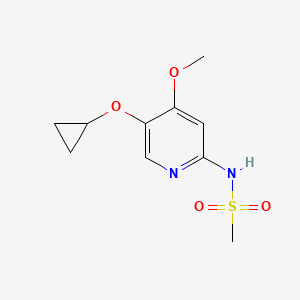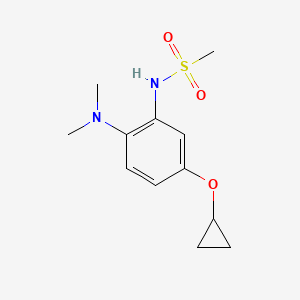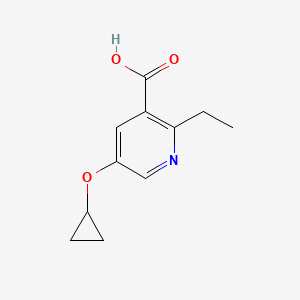![molecular formula C5H7F3N4 B14834518 [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoroethyl group in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine typically involves the reaction of 2,2,2-trifluoroethylamine with propargyl azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is commonly known as the “click” reaction due to its high efficiency and selectivity. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA), in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group enhances the stability and reactivity of the resulting compounds.
Biology: In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an antifungal and antibacterial agent due to its ability to inhibit specific enzymes in pathogenic organisms.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its trifluoroethyl group imparts desirable properties like hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity. The trifluoroethyl group enhances the compound’s binding affinity and selectivity towards its targets. This compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and reagent in organic synthesis.
3-Trifluoromethyl-1,2,4-triazole: Another triazole derivative with a trifluoromethyl group, known for its pharmaceutical applications.
α-Trifluoromethylstyrene: A compound with a trifluoromethyl group, used as an intermediate in the synthesis of fluorinated compounds.
Uniqueness: The uniqueness of [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine lies in its combination of the trifluoroethyl group and the triazole ring. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C5H7F3N4 |
|---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
[3-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)3-12-4(1-9)2-10-11-12/h2H,1,3,9H2 |
InChI Key |
SMCXMTOPCRKMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=N1)CC(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




